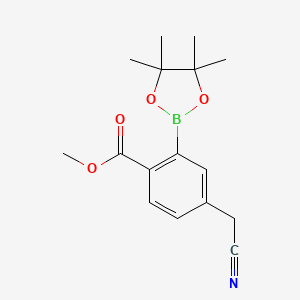
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester group, a cyanomethyl group, and a boronic acid derivative, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps, starting with the preparation of the benzoic acid derivative
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.
化学反応の分析
Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Benzoic acid derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Cyanomethylated and boronic acid derivatives.
科学的研究の応用
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.
類似化合物との比較
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a cyanomethyl group.
Methyl 4-(cyanomethyl)benzoate: Similar structure but without the boronic acid derivative.
Boronic acid esters: Similar boronic acid component but different substituents on the aromatic ring.
生物活性
Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological applications and mechanisms of action. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 2287195-46-2
Biological Activity Overview
This compound exhibits various biological activities that may be leveraged for therapeutic purposes. The following sections detail its interactions with biological systems.
Antitumor Activity
Research has indicated that compounds containing boron groups can exhibit antitumor properties. For example:
- Mechanism : The dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : It is suspected to inhibit certain kinases involved in cellular signaling pathways.
- Research Findings : A study indicated that this compound effectively inhibited CDK6 and CDK4 kinases at submicromolar concentrations. This selectivity suggests potential applications in cancer therapy targeting these pathways.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits CDK6 and CDK4 kinases | |
| Cytotoxicity | Disrupts cell cycle progression |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed in breast and prostate cancer cells. The compound induced apoptosis through mitochondrial pathways.
-
Kinase Inhibition Assays
- Objective : To assess the selectivity and potency against CDK6 and CDK4.
- Findings : The compound exhibited subnanomolar IC50 values for CDK6 and CDK4 with minimal activity against other kinases tested.
特性
IUPAC Name |
methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILEEIBKLETHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













